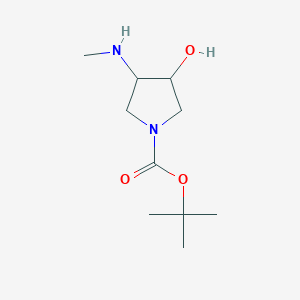

Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate

Description

Absolute Configuration Analysis via X-ray Crystallography

X-ray crystallographic analysis provides the most definitive method for determining the absolute configuration of complex organic molecules like tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate. While specific crystallographic data for this exact compound was not available in the current literature, related pyrrolidine derivatives have been extensively characterized using single-crystal X-ray diffraction techniques. Studies of similar compounds demonstrate that pyrrolidine rings typically adopt envelope or twisted conformations in the solid state, with the degree of ring puckering influenced by the nature and position of substituents. The crystallographic analysis of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones reveals that such compounds crystallize in specific space groups with well-defined molecular packing arrangements.

Crystallographic studies of related pyrrolidine derivatives show that the stereochemistry around substituted carbon atoms is preserved in the solid state, with intramolecular hydrogen bonding playing a crucial role in stabilizing particular conformations. For instance, the X-ray structure analysis of 4-(1-methylamino)ethylidene-1,5-diphenylpyrrolidine-2,3-dione demonstrates that the pyrrolidine ring maintains planarity with minimal deviation, and the stereochemistry around double bonds is consistently maintained in the Z configuration. These findings suggest that tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate would likely exhibit similar structural stability and stereochemical integrity in crystalline form.

The crystallographic investigation of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate provides valuable insights into the structural behavior of tert-butyl protected pyrrolidine derivatives. This compound crystallizes in the triclinic space group P1 with specific cell parameters, demonstrating that the tert-butyl carboxylate group adopts a preferred orientation relative to the pyrrolidine ring. The bond lengths and angles observed in this structure, including carbon-oxygen bond distances of approximately 1.2-1.4 Angstroms and nitrogen-carbon bond lengths around 1.4-1.5 Angstroms, provide reference values for understanding the structural parameters of tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate.

Conformational Dynamics in Solution Phase

The conformational behavior of tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate in solution differs significantly from its solid-state structure due to increased molecular flexibility and solvent interactions. Nuclear magnetic resonance spectroscopy reveals that pyrrolidine derivatives undergo rapid conformational interconversion in solution, with the rate of exchange depending on temperature, solvent polarity, and the nature of substituents. The presence of both hydroxyl and methylamino groups creates opportunities for intramolecular hydrogen bonding that can stabilize specific conformations and influence the dynamic equilibrium between different molecular shapes.

Solution-phase studies of related compounds demonstrate that the pyrrolidine ring typically adopts envelope conformations with varying degrees of puckering depending on the steric and electronic effects of substituents. The tert-butyl carboxylate group introduces significant steric bulk that restricts rotation around the nitrogen-carbon bond, leading to preferred rotameric states that are observable by nuclear magnetic resonance spectroscopy. Temperature-dependent nuclear magnetic resonance experiments on similar pyrrolidine derivatives show coalescence phenomena that indicate the energy barriers for conformational interconversion, typically ranging from 10-20 kilocalories per mole for sterically hindered systems.

The conformational dynamics are further influenced by solvent effects, with polar solvents stabilizing conformations that maximize hydrogen bonding interactions. Studies of pyrrolidine derivatives in various solvents show that the population of different conformers changes with solvent polarity, indicating that solvation effects play a crucial role in determining the preferred molecular geometry. For tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate, the presence of multiple polar functional groups suggests that conformational preferences will be highly sensitive to the solvent environment, with implications for its behavior in biological systems and synthetic applications.

Properties

IUPAC Name |

tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11-4)8(13)6-12/h7-8,11,13H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLLHXGWHBTSPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrrolidine Ring

- The pyrrolidine ring is typically constructed through cyclization reactions starting from appropriate amino acid or di-functional precursor molecules.

- For example, starting materials such as L-malic acid derivatives can be converted into pyrrolidinediones, which are then reduced to the pyrrolidine ring system.

Introduction of the Hydroxy Group at the 3-Position

- The stereoselective hydroxylation at the 3-position is a critical step.

- Biocatalytic methods using bacteria such as Pseudomonas oleovorans GPo1 or Pseudomonas putida P1 have been demonstrated to stereoselectively insert an oxygen atom into N-substituted pyrrolidines, yielding optically active 3-hydroxypyrrolidine derivatives.

- This biotransformation is performed under mild conditions (temperature 5–50°C, pH 4–10), often in aqueous or multiphase media, using resting or growing bacterial cells or crude cell extracts.

- The biocatalytic approach offers advantages over chemical reduction methods (e.g., lithium aluminum hydride, sodium borohydride) by reducing racemization and simplifying product recovery.

Methylation of the Amino Group at the 4-Position

- The amino group is methylated using methylating agents such as methyl iodide or methyl sulfate.

- This step is typically conducted under controlled pH (6–8) and temperature (0–25°C) to prevent over-alkylation.

- Protection of the amino group as a tert-butyloxycarbonyl (Boc) derivative before methylation can improve selectivity.

Protection of the Carboxyl Group

- The carboxyl group is protected by formation of a tert-butyl ester, commonly using tert-butyl chloroformate or similar reagents.

- This protection stabilizes the molecule during subsequent synthetic steps and facilitates purification.

Biocatalytic Hydroxylation: A Preferred Method

| Parameter | Details |

|---|---|

| Biocatalyst | Pseudomonas oleovorans GPo1, Pseudomonas putida P1, isolates HXN-200, HXN-1100 |

| Reaction Medium | Aqueous or multiphase (solid, aqueous, organic, gaseous phases) |

| Temperature | 5–50°C (optimal 20–40°C) |

| pH | 4–10 (optimal 6–8) |

| Substrate | N-substituted pyrrolidines (e.g., N-tert-butoxycarbonylpyrrolidine) |

| Product Isolation | Solvent extraction (alkanes, ethers, chlorinated solvents), chromatography, membrane filtration |

| Advantages | High stereoselectivity, mild conditions, reduced racemization, environmentally friendly |

This method yields optically active tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate with high enantiomeric purity and is scalable for industrial applications.

Chemical Reduction Alternatives

- Chemical reductions of pyrrolidinedione precursors using reagents such as lithium aluminum hydride, sodium borohydride, or sodium bis(2-methoxyethoxy)aluminum hydride have been reported.

- These methods often require stringent anhydrous conditions, careful quenching, and purification steps.

- Drawbacks include cost, difficulty in handling, and partial racemization during reduction.

Purification and Characterization

- Purification is achieved by column chromatography using silica gel with eluents such as ethyl acetate/hexane or recrystallization from ethanol/water mixtures.

- Analytical techniques for confirmation include:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (¹H, ¹³C NMR) | Confirm stereochemistry, functional groups |

| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment (>95%) |

| Optical Rotation Measurement | Enantiomeric excess and stereochemical purity |

Summary Table of Preparation Methods

| Step | Method/Conditions | Advantages | Challenges |

|---|---|---|---|

| Pyrrolidine ring formation | Cyclization from amino acid derivatives | Established chemistry | Requires stereocontrol |

| Hydroxylation at C-3 | Biocatalytic hydroxylation using Pseudomonas spp. | High stereoselectivity, mild | Requires biocatalyst cultivation |

| Amino group methylation | Methyl iodide under controlled pH and temperature | Selective methylation | Over-alkylation risk |

| Carboxyl group protection | tert-Butyl chloroformate for Boc protection | Stabilizes intermediate | Requires careful handling |

| Purification | Chromatography, recrystallization | High purity achievable | Solvent use and cost |

Industrial and Research Implications

- The biocatalytic hydroxylation process is favored for industrial scale due to environmental compatibility and stereochemical precision.

- Continuous flow reactors and automated synthesis platforms are being explored to improve yield and scalability.

- The tert-butyl protecting group enhances compound stability during storage and handling, particularly under inert atmospheres and controlled temperature.

This detailed analysis of preparation methods for tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate reflects current best practices and research findings, combining enzymatic biotransformations with classical organic synthesis techniques to achieve a high-purity, stereochemically defined product suitable for pharmaceutical and chemical research applications.

Scientific Research Applications

Pharmacological Applications

-

Neuropharmacology :

- The compound may influence mood and cognitive functions due to its interaction with neurotransmitter systems. Studies indicate that it could serve as an intermediate in metabolic pathways associated with neurotransmitter synthesis.

- Research indicates that similar compounds have shown protective effects against neurodegenerative conditions by modulating amyloid beta peptide aggregation, which is crucial in Alzheimer's disease pathology .

-

Metabolic Processes :

- Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate is structurally related to malic acid, which plays a vital role in the citric acid cycle. This connection enhances its relevance in energy production and metabolic regulation.

The biological activity of Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate has been explored through various studies:

- Cell Viability Assays : In vitro studies have demonstrated that derivatives of this compound can protect astrocyte cells from amyloid beta-induced toxicity, suggesting potential therapeutic applications in neurodegenerative diseases .

- Interaction Studies : Research highlights the importance of understanding how this compound behaves within biological systems, as it may interact with various receptors or enzymes involved in neurotransmission and metabolic processes .

Case Studies

Several case studies provide insights into the applications of Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate:

- Neuroprotective Effects :

-

Metabolic Pathway Interactions :

- Research has shown that compounds with similar structures can enhance metabolic efficiency by participating in key enzymatic reactions within the citric acid cycle, indicating potential applications in metabolic disorders.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate and related pyrrolidine derivatives are summarized below.

Structural Analogues and Key Properties

Biological Activity

Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate (CAS No. 203503-49-5) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C10H20N2O3

- Molecular Weight : 204.28 g/mol

- Structural Characteristics : The compound features a pyrrolidine ring, a hydroxyl group, and a tert-butyl ester, which contribute to its pharmacological properties.

Research indicates that Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate may interact with various biological targets, particularly in the realm of neuropharmacology and metabolic regulation:

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly through modulation of G-protein-coupled receptors (GPCRs). GPCRs are critical in mediating various physiological responses and are common targets for drug development .

- Inhibition of Enzymatic Activity : The compound's structural features suggest potential inhibition of specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as diabetes or obesity.

Antioxidant Properties

Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate has demonstrated antioxidant activity in vitro. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Cytotoxicity Studies

Cell viability assays have shown that this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is essential for developing effective anticancer therapies that minimize side effects.

Case Studies and Research Findings

Several studies have highlighted the biological activities of Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate:

- Study on Neuroprotective Effects :

- Anticancer Activity :

- Metabolic Regulation :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate, and how are critical intermediates purified?

- Methodological Answer : The compound is typically synthesized via multi-step reactions, including protection/deprotection strategies. For example, hydroxyl and amino groups are protected using tert-butyloxycarbonyl (Boc) groups. A critical step involves coupling methylamine to the pyrrolidine ring under controlled pH (6–8) and temperature (0–25°C) to avoid side reactions like over-alkylation . Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Yield optimization requires inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is essential for confirming regiochemistry and stereochemistry. For instance, the methylamino group’s protons appear as a singlet near δ 2.8–3.0 ppm, while the hydroxyl proton resonates as a broad peak at δ 1.5–2.0 ppm. Mass spectrometry (HRMS-ESI) verifies molecular ion peaks ([M+H]⁺). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with >95% threshold .

Q. How does the tert-butyl group influence the compound’s stability under varying storage conditions?

- Methodological Answer : The tert-butyl group enhances steric protection of the carbamate moiety, reducing hydrolysis. Stability studies show the compound remains intact for >6 months at –20°C in anhydrous DMSO or under nitrogen. Degradation occurs in acidic (pH <3) or basic (pH >10) conditions, forming pyrrolidine derivatives. Storage recommendations: desiccated, shielded from light .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during methylamino group introduction?

- Methodological Answer : Competing N-alkylation versus O-alkylation can be minimized by:

- Using bulky bases (e.g., DBU) to deprotonate the amine selectively.

- Employing polar aprotic solvents (DMF, acetonitrile) to stabilize transition states.

- Monitoring reaction progress via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane 1:1).

Kinetic studies suggest optimal methylamine stoichiometry (1.2–1.5 equiv) and reaction times (12–24 h) to suppress dimerization .

Q. What strategies resolve contradictions between computational predictions and experimental NMR data for stereoisomers?

- Methodological Answer : Discrepancies arise from solvent effects or dynamic equilibria. Strategies include:

- Solvent Correction : Simulate NMR shifts using COSMO-RS models (accounting for DMSO or CDCl₃ interactions).

- Variable-Temperature NMR : Detect rotameric equilibria (e.g., tert-butyl group rotation) by observing peak coalescence at elevated temperatures (50–80°C).

- X-ray Crystallography : Resolve absolute configuration using SHELX software for refinement (R-factor <0.05) .

Q. How do steric and electronic effects of substituents impact the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The hydroxyl group’s electron-withdrawing effect activates the pyrrolidine ring for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Steric hindrance from the tert-butyl group directs coupling to the C3 position. Experimental data show higher yields with Buchwald-Hartwig conditions (Pd₂(dba)₃, XPhos) for aryl aminations (75–85% yield) versus Heck reactions (40–50%) .

Q. What in vitro assays are suitable for probing the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Fluorescence Polarization : Measure binding affinity to kinases (e.g., EGFR) using FITC-labeled ATP analogues.

- Surface Plasmon Resonance (SPR) : Determine kinetic parameters (kon/koff) by immobilizing the target protein on a CM5 chip.

- Enzyme Inhibition Assays : IC50 values are quantified via colorimetric methods (e.g., ADP-Glo™ kinase assay). Dose-response curves (0.1–100 µM) reveal potency and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.